1-Allyl-4-(2-azidoethyl)piperazine
Overview
Description
1-Allyl-4-(2-azidoethyl)piperazine is a compound belonging to the piperazine family, characterized by the presence of an allyl group and an azidoethyl group attached to the piperazine ring. Piperazines are known for their wide range of biological and pharmaceutical activities, making them valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 1-Allyl-4-(2-azidoethyl)piperazine involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU, leading to the formation of protected piperazines . Another approach involves the aza-Michael addition between diamines and in situ generated sulfonium salts . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
1-Allyl-4-(2-azidoethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The azido group can participate in substitution reactions, often leading to the formation of triazoles through cycloaddition reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts such as silver carbonate for cycloaddition reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Allyl-4-(2-azidoethyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: The compound’s biological activity makes it a candidate for studying various biochemical pathways.
Mechanism of Action
The mechanism of action of 1-Allyl-4-(2-azidoethyl)piperazine involves its interaction with molecular targets through its azido and allyl groups. These functional groups can undergo various chemical transformations, leading to the formation of active intermediates that interact with biological molecules. The azido group, in particular, can participate in click chemistry reactions, forming stable triazole linkages that are useful in drug design and development .
Comparison with Similar Compounds
1-Allyl-4-(2-azidoethyl)piperazine can be compared with other piperazine derivatives such as:
1-Benzylpiperazine: Known for its stimulant properties.
1-(2-Hydroxyethyl)piperazine: Used as a buffering agent in biological research.
1-(2-Chloroethyl)piperazine: Explored for its anticancer properties.
The uniqueness of this compound lies in its azido group, which provides additional reactivity and versatility in chemical synthesis and biological applications.
Properties
IUPAC Name |
1-(2-azidoethyl)-4-prop-2-enylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N5/c1-2-4-13-6-8-14(9-7-13)5-3-11-12-10/h2H,1,3-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGWAWBIYFORTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCN(CC1)CCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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